3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H15F2N3O2S and its molecular weight is 339.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides demonstrate methodologies for creating compounds with complex heterocyclic structures, which are crucial for pharmaceutical applications (Chau et al., 1982).
Properties and Applications
- Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units exhibit good thermal stability and solubility, making them suitable for the creation of thin flexible films with potential applications in electronics and materials science (Sava et al., 2003).
- Anticancer activity of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines highlights the therapeutic potential of compounds incorporating 1,3,4-oxadiazole and benzamide functionalities (Ravinaik et al., 2021).
Synthesis Techniques
- The development of methods for the synthesis of benzothiazoles and thiazolopyridines from thioamides using TEMPO-catalyzed electrochemical C–H thiolation showcases innovative approaches to constructing heterocyclic compounds, which may inform the synthesis of 3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (Qian et al., 2017).
Molecular Structure and Gelation Behavior
- Investigation into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, exploring the role of methyl functionality and S⋯O interaction in gel formation, could provide insights into the supramolecular chemistry aspects relevant to compounds like this compound (Yadav & Ballabh, 2020).
properties
IUPAC Name |
3,4-difluoro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-11-2-1-10(7-12(11)17)15(21)18-8-13-19-14(20-22-13)9-3-5-23-6-4-9/h1-2,7,9H,3-6,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWIKXGSWTYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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